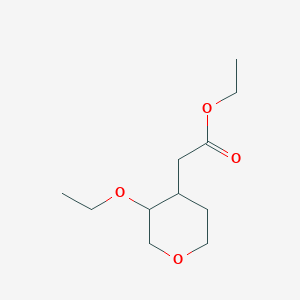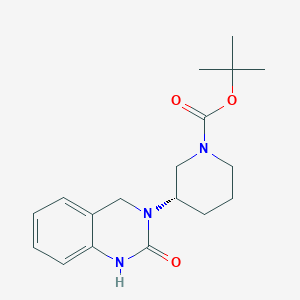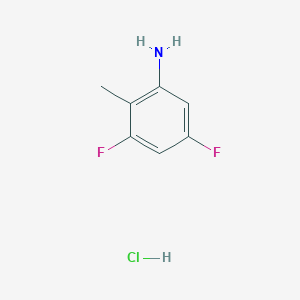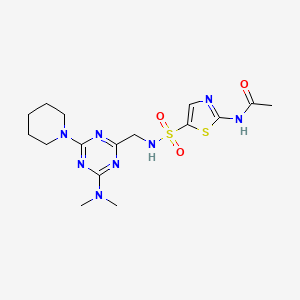
2,2'-((3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl)azanediyl)diethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-((3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl)azanediyl)diethanol hydrochloride is a useful research compound. Its molecular formula is C17H26ClFN2O3 and its molecular weight is 360.85. The purity is usually 95%.
BenchChem offers high-quality 2,2'-((3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl)azanediyl)diethanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-((3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl)azanediyl)diethanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemistry and Synthesis
The compound 2,2'-((3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl)azanediyl)diethanol hydrochloride has implications in various chemical synthesis and reaction mechanisms. For instance, studies on selective initiation from unprotected amino alcohols for the N-heterocyclic carbene-organocatalyzed ring-opening polymerization (NHC-OROP) of 2-methyl-N-p-toluenesulfonyl aziridine have shown excellent control over molar masses and narrow dispersities, indicating the potential utility of related compounds in polymer synthesis (Bakkali-Hassani et al., 2018). Additionally, the chemistry of organo halogenic molecules and the role of reagent structure in transformations of hydroxy-substituted organic molecules with N-F class fluorinating reagents highlights the compound's relevance in fluorination processes (Zupan et al., 1995).
Analytical Chemistry
In analytical chemistry, the compound's derivatives have been studied for their applications as sensitive fluorescence derivatization reagents for primary, secondary, and tertiary alcohols in high-performance liquid chromatography, indicating their utility in sensitive detection methods (Yamaguchi et al., 1987).
Catalysis and Reaction Mechanisms
The ligand modifications modulate the mechanism of binuclear phosphatase biomimetics study, which involves complexation with Zn(II) to form complexes demonstrating the catalyst's competency, illustrates the potential of compounds with similar structures in catalysis and enzymatic reaction simulations (Dalle et al., 2013).
Material Science
Research into the preparation of phorone from isobutene and carbon tetrachloride using a novel method highlights the compound's role in material science, particularly in the synthesis of intermediates for various industrial applications (Nakada et al., 1976).
Fluorination Techniques
Studies on the mild fluorination of uracil derivatives by caesium fluoroxysulphate and their reactivity under mild conditions offer insights into the compound's use in fluorination techniques, which are critical in the synthesis of pharmaceuticals and agrochemicals (Stavber et al., 1990).
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound could potentially influence a variety of biochemical pathways.
Result of Action
Given the various biological activities associated with indole derivatives , it can be inferred that this compound could have a range of potential effects at the molecular and cellular level.
Eigenschaften
IUPAC Name |
1-[bis(2-hydroxyethyl)amino]-3-(5-fluoro-2,3-dimethylindol-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O3.ClH/c1-12-13(2)20(17-4-3-14(18)9-16(12)17)11-15(23)10-19(5-7-21)6-8-22;/h3-4,9,15,21-23H,5-8,10-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOHSFZMZFMTGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)F)CC(CN(CCO)CCO)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[bis(2-hydroxyethyl)amino]-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(N,N-diethylsulfamoyl)-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2513414.png)

![1-[(4-Benzyl-1-piperazinyl)carbonyl]-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B2513417.png)
![[2-(4-Methylphenoxy)phenyl]methanol](/img/structure/B2513418.png)


![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,3-dimethoxybenzoate](/img/structure/B2513421.png)
![(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B2513422.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2513427.png)
![phenyl N-[3-(dimethylamino)-2,2-dimethylpropyl]carbamate hydrochloride](/img/structure/B2513430.png)
![N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-4-oxochromene-2-carboxamide](/img/structure/B2513431.png)
![1-(2-Fluorophenyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid](/img/structure/B2513432.png)